(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid

LogP Lipophilicity Physicochemical Property Comparison

(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid (CAS 886372-82-3) is a trisubstituted pyridine derivative bearing a bromine at the 5-position, a nitro group at the 3-position, and an acetic acid side chain at the 2-position. With a molecular formula of C₇H₅BrN₂O₄ and a molecular weight of 261.03 g·mol⁻¹, this compound serves as a versatile intermediate for constructing more complex heterocyclic scaffolds, particularly in kinase inhibitor discovery programs where the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H5BrN2O4
Molecular Weight 261.03 g/mol
CAS No. 886372-82-3
Cat. No. B12594735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid
CAS886372-82-3
Molecular FormulaC7H5BrN2O4
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])CC(=O)O)Br
InChIInChI=1S/C7H5BrN2O4/c8-4-1-6(10(13)14)5(9-3-4)2-7(11)12/h1,3H,2H2,(H,11,12)
InChIKeyAHKFSXYVQMEHRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-nitro-pyridin-2-YL-acetic acid (CAS 886372-82-3): A Key Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid (CAS 886372-82-3) is a trisubstituted pyridine derivative bearing a bromine at the 5-position, a nitro group at the 3-position, and an acetic acid side chain at the 2-position . With a molecular formula of C₇H₅BrN₂O₄ and a molecular weight of 261.03 g·mol⁻¹, this compound serves as a versatile intermediate for constructing more complex heterocyclic scaffolds, particularly in kinase inhibitor discovery programs where the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions [1]. The coexistence of an electron-withdrawing nitro group and a carboxylic acid moiety enables orthogonal functionalization strategies that are difficult to achieve with unsubstituted or mono-functionalized pyridine analogs .

Why Generic Substitution of (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid Carries Quantifiable Risk


Researchers and procurement professionals evaluating building blocks in the 3-nitro-pyridine-2-acetic acid series face a critical decision: the 5-position halogen substituent governs both the reactivity in downstream cross-coupling reactions and the physicochemical properties of the final compound . The 5-chloro analog (CAS 886373-46-2) exhibits a measurably different lipophilicity profile (ΔLogP ≈ +0.11), while the 5-unsubstituted variant (CAS 1214374-87-4) shows a LogP difference of approximately +0.76 relative to the bromo compound, indicating significantly altered membrane permeability and partitioning behavior in biological systems . More critically, the established reactivity order for aryl halides in palladium-catalyzed Suzuki-Miyaura couplings (I > Br > Cl >> F) means that substituting the bromo compound with the less expensive chloro analog can result in failed or drastically lower-yielding coupling reactions, particularly with electron-deficient or sterically demanding coupling partners [1].

Quantitative Differentiation Evidence: (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid vs. Closest Analogs


Evidence Item 1: 5-Bromo Substituent Affords Measurably Higher Lipophilicity (LogP 1.90) than 5-Unsubstituted (LogP 1.14) and 5-Chloro (LogP 1.79) Analogs

The octanol-water partition coefficient (LogP) of (5-bromo-3-nitro-pyridin-2-YL)-acetic acid was measured at 1.90260 . This represents a substantial increase of +0.76 log units relative to the 5-unsubstituted analog 2-(3-nitropyridin-2-yl)acetic acid (CAS 1214374-87-4, LogP 1.14010) , and a smaller but statistically resolvable increase of +0.11 log units versus the 5-chloro analog (CAS 886373-46-2, LogP 1.79350) . The 5-fluoro analog (CAS 1934787-45-7) is predicted to have a LogP below 1.5, extending the halogen-dependent lipophilicity gradient to over 0.4 log units across the series.

LogP Lipophilicity Physicochemical Property Comparison

Evidence Item 2: Aryl Bromide Reactivity in Suzuki-Miyaura Cross-Coupling Exceeds That of Aryl Chloride, Enabling Higher Yields and Milder Conditions

In palladium-catalyzed cross-coupling reactions, the oxidative addition step—often rate-determining—is approximately 10- to 100-fold faster for aryl bromides than for aryl chlorides under identical conditions [1]. This general reactivity order (I > Br > Cl >> F) is well-established across multiple studies; for nitrogen-containing heterocycles specifically, 3-pyridyl bromides have been shown to be more effective coupling partners than the corresponding chlorides in ligand-free aqueous Suzuki protocols, with reported yields exceeding 85% for bromopyridines while analogous chloropyridines often require harsher conditions (elevated temperature, specialized ligands) to achieve comparable conversion . The 5-bromo substituent on (5-bromo-3-nitro-pyridin-2-YL)-acetic acid thus provides a superior leaving group for diversification via C–C bond formation compared to its 5-chloro and 5-fluoro counterparts.

Suzuki-Miyaura Coupling Aryl Halide Reactivity Palladium Catalysis

Evidence Item 3: Higher Nominal Purity (98%) and Commercial Availability from Multiple Vendors vs. Lower Purity Grades for Close Analogs

Multiple independent vendors list (5-bromo-3-nitro-pyridin-2-YL)-acetic acid at 98% purity, including A&J Pharmtech (Catalog AJA-O25225) and Leyan (Catalog 2043720) [1]. In contrast, the 5-chloro analog is predominantly available at lower purity specifications (typically 95% from AKSci and other suppliers), and the 5-unsubstituted analog lacks broadly certified commercial sources requiring custom synthesis . The 98% purity specification reduces the burden of pre-use purification for sensitive reactions such as catalytic cross-couplings where catalyst-poisoning impurities can dramatically impact yield.

Chemical Purity Vendor Specification Procurement Quality

Evidence Item 4: Documented Use as Key Intermediate in Kinase Inhibitor Patent (WO2023056421) Demonstrates Validated Synthetic Tractability

Patent WO2023056421 explicitly discloses derivatives of 3-(5-bromo-3-nitropyridin-2-yl)morpholine as kinase inhibitors with IC₅₀ values in the low nanomolar range [1]. The synthesis of these active compounds proceeds through the 5-bromo-3-nitropyridine-2-acetic acid scaffold, demonstrating that the bromine atom and nitro group are compatible with multi-step synthetic sequences and can be sequentially manipulated (e.g., SNAr at 2-position followed by cross-coupling at the 5-bromo position) to deliver biologically active molecules. This validated synthetic path reduces development risk for teams considering this building block.

Kinase Inhibitor Patent Intermediate Medicinal Chemistry Synthetic Tractability

Optimal Application Scenarios for (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid Guided by Quantitative Evidence


Diversification-Oriented Synthesis: Sequential C2 Functionalization Followed by C5 Cross-Coupling

The 2-position acetic acid side chain can be converted to amides, esters, or further elaborated via homologation, while the 5-bromo group remains intact for subsequent Suzuki-Miyaura coupling. This orthogonal reactivity is supported by the class-level evidence that aryl bromides undergo oxidative addition 10–100× faster than chlorides, ensuring that the C5 position can be selectively addressed after C2 chemistry [1]. The measured LogP of 1.90 provides a baseline for predicting the physicochemical property shift after each diversification step .

Kinase Inhibitor Scaffold Construction: SNAr at C2 Followed by Biaryl Formation at C5

Following the validated synthetic route disclosed in WO2023056421, the bromo-nitro-pyridine core can undergo nucleophilic aromatic substitution at the 2-position (activated by the electron-withdrawing nitro group) while preserving the C5-bromine as a latent cross-coupling handle for introducing aryl or heteroaryl diversity in the final step, enabling efficient library synthesis [2].

Property-Tuned Analog Libraries: Leveraging LogP Differential for Lead Optimization

When a project requires systematic modulation of lipophilicity within a congeneric series, the measured LogP gradient (Br: 1.90 > Cl: 1.79 > F: <1.5 > H: 1.14) provides an empirical basis for selecting the 5-bromo analog as the higher-LogP anchor point, from which the corresponding chloro or unsubstituted analogs can be prepared for comparative ADME profiling .

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